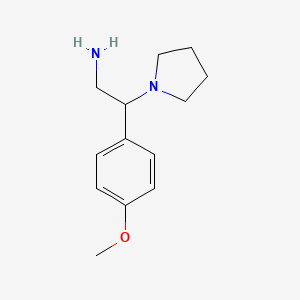

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, also known as MPPE, is a synthetic compound that is used in laboratory research applications. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. MPPE is a derivative of the pyrrolidine ring system and has a molecular weight of 205.25 g/mol. It is a chiral compound, meaning that the molecule has two enantiomers, or mirror images of the same molecule.

Applications De Recherche Scientifique

Antidepressant Activity

- Synthesis and Antidepressant Activity : A study investigated a series of derivatives including 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for their potential antidepressant activity. These compounds showed significant neurotransmitter uptake inhibition, suggesting potential utility in antidepressant therapy (Yardley et al., 1990).

Cognitive Dysfunction Treatment

- Effect on Cognitive Dysfunction : NE-100, a derivative of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, was studied for its effects on cognitive dysfunction in rats. The compound showed promise in reversing phencyclidine-induced cognitive impairments, indicating potential therapeutic applications for cognitive disorders (Ogawa et al., 1994).

Cytotoxic Activity

- Cytotoxic Activity in Cancer Research : Researchers synthesized derivatives of this compound with cytotoxic activity against non-small cell lung cancer cells. These findings are significant for the development of new anticancer agents (Jasztold-Howorko et al., 2005).

Antiarrhythmic and Antihypertensive Effects

- Cardiovascular Applications : A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, related to this compound, showed strong antiarrhythmic and antihypertensive activities. These compounds' effects were linked to their alpha-adrenolytic properties, highlighting potential applications in treating cardiovascular conditions (Malawska et al., 2002).

Monoamine Oxidase Inactivation

- Potential in Neurological Disorders : Compounds related to this compound have been studied for their ability to inactivate monoamine oxidase B. This suggests their potential application in treating neurological disorders like Parkinson's disease (Ding & Silverman, 1992).

Synthesis of Complex Molecules

- Chemical Synthesis and Structural Studies : Research has also focused on the synthesis of complex molecules using derivatives of this compound. This includes the construction of pyrrolidine derivatives with multiple stereogenic centers, which are valuable in organic chemistry and drug design (Wang et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, which could provide a hint about the potential targets of this compound .

Mode of Action

It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been shown to influence various pathways, such as the o-glcnac pathway .

Pharmacokinetics

Similar compounds have been shown to exhibit satisfactory drug-like characteristics and adme properties .

Result of Action

Similar compounds have been shown to induce changes in cellular function and structure .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of a compound .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRPNOSBMHBKSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390160 |

Source

|

| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31466-55-4 |

Source

|

| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.